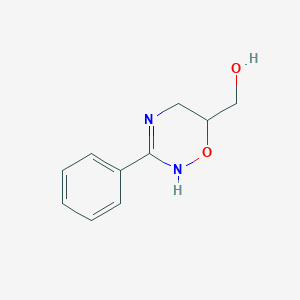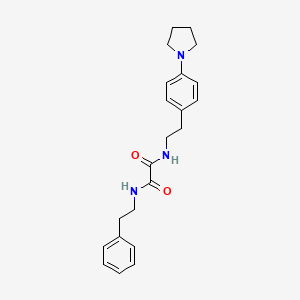
N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” were not found, pyrrolidine, a component of the compound, is widely used in drug discovery . Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Scientific Research Applications
Hydrogen-bonded Supramolecular Networks
Research demonstrates the formation of hydrogen-bonded supramolecular networks involving oxalamide derivatives. These networks are constructed through intermolecular hydrogen bonding, forming extended structures. This characteristic is explored in the study of crystal structures and the development of materials with specific physical properties (Lee, 2010).
Catalytic Applications
The compound's derivatives have been identified as effective ligands in catalytic processes, such as the copper-catalyzed coupling of terminal alkynes with aryl halides. This indicates its potential in facilitating various chemical reactions, contributing to synthetic chemistry advancements (Chen et al., 2023).
Modification of Graphene and Graphite
Studies involving nitrogen doping into graphene and graphite have highlighted the potential of using N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide derivatives. Nitrogen doping is a method to alter the electronic properties of graphene, which is crucial for its application in electronics, catalysis, and energy storage (Wang, Maiyalagan, & Wang, 2012).
Surface Modification for Enhanced Reactivity
The compound's derivatives have been utilized for the surface modification of materials like graphene, enhancing their reactivity and applicability in various fields, such as sensor technology and material science. This includes the covalent bonding of nitrogen to modify the surface properties (Bertóti, Mohai, & László, 2015).
Physiological Studies
There's also interest in understanding the physiological interactions and potential therapeutic applications of oxime compounds, which are structurally related to this compound. These studies contribute to the development of medical countermeasures and therapeutic agents (Sterner et al., 2013).
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-21(23-14-12-18-6-2-1-3-7-18)22(27)24-15-13-19-8-10-20(11-9-19)25-16-4-5-17-25/h1-3,6-11H,4-5,12-17H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRWTXKLMKAMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
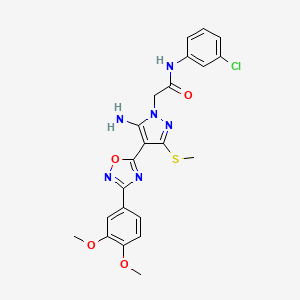
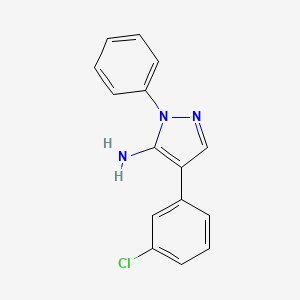
![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)


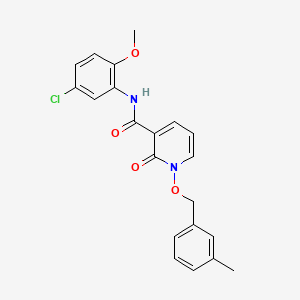

![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)
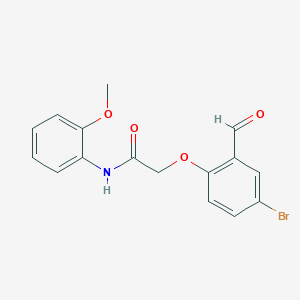
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)
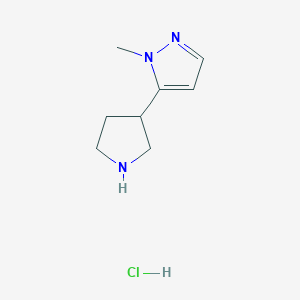
![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2654630.png)
